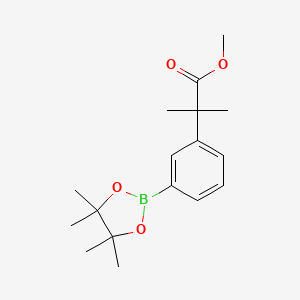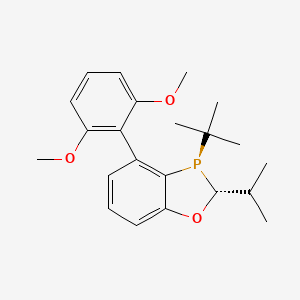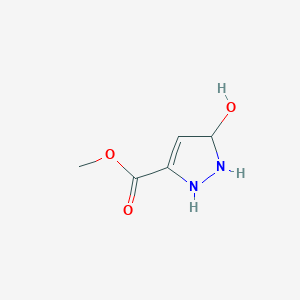
3-Methylbutyl-triphenylphosphonium bromide
Overview
Description
3-Methylbutyl-triphenylphosphonium bromide, also known as isoamyl triphenylphosphonium bromide, is an organophosphorus compound with the molecular formula C23H26BrP. This compound is a quaternary phosphonium salt, characterized by the presence of a triphenylphosphonium cation and a bromide anion. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbutyl-triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 3-methylbutyl bromide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane. The reaction mixture is heated under reflux conditions to facilitate the formation of the phosphonium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Methylbutyl-triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Wittig Reactions: It is commonly used in Wittig reactions to form alkenes from aldehydes or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide or potassium tert-butoxide are often used.
Wittig Reaction: Strong bases like butyllithium or potassium tert-butoxide are employed to generate the ylide intermediate.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium iodide can yield 3-methylbutyl-triphenylphosphonium iodide.
Wittig Reactions: The major products are alkenes, formed through the reaction of the ylide with carbonyl compounds.
Scientific Research Applications
3-Methylbutyl-triphenylphosphonium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methylbutyl-triphenylphosphonium bromide primarily involves its role as a phosphonium salt in Wittig reactions. The compound reacts with strong bases to form a ylide intermediate, which then reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved include the formation of the ylide and its subsequent reaction with aldehydes or ketones to form the desired products .
Comparison with Similar Compounds
Methyltriphenylphosphonium Bromide: Similar in structure but with a methyl group instead of a 3-methylbutyl group.
Ethyltriphenylphosphonium Bromide: Contains an ethyl group instead of a 3-methylbutyl group.
Benzyltriphenylphosphonium Bromide: Features a benzyl group in place of the 3-methylbutyl group.
Uniqueness: 3-Methylbutyl-triphenylphosphonium bromide is unique due to its specific alkyl chain, which can influence its reactivity and the properties of the products formed in reactions. This makes it particularly useful in the synthesis of certain organic compounds where the 3-methylbutyl group imparts desired characteristics .
Properties
IUPAC Name |
bromo-(3-methylbutyl)-triphenyl-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BrP/c1-20(2)18-19-25(24,21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,20H,18-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDNDRMIPRZHCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B8089684.png)




![5H,5'H,6H,6'H,7H,7'H,8H,8'H-[1,1'-binaphthalene]-2,2'-diol sulfanylidene](/img/structure/B8089716.png)
![tert-butyl (NZ)-N-[amino(1,3-thiazol-2-yl)methylidene]carbamate](/img/structure/B8089724.png)





![6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine Hydrochloride](/img/structure/B8089762.png)
![ethyl (9S)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylate](/img/structure/B8089763.png)
